molecular formula C22H14N4OS B11563137 (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B11563137
M. Wt: 382.4 g/mol
InChI Key: VZVPFQJNXVRHOJ-WQRHYEAKSA-N
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Description

(2Z)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and nitriles, often in the presence of catalysts to enhance reaction efficiency .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce various reduced derivatives .

Scientific Research Applications

(2Z)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is unique due to its specific combination of functional groups and the thiazolo[3,2-a]pyridine core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H14N4OS

Molecular Weight

382.4 g/mol

IUPAC Name

(2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C22H14N4OS/c23-12-16-19(15-9-5-2-6-10-15)17(13-24)22-26(20(16)25)21(27)18(28-22)11-14-7-3-1-4-8-14/h1-11,19H,25H2/b18-11-

InChI Key

VZVPFQJNXVRHOJ-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=CC=C4)C#N)N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=CC=C4)C#N)N

Origin of Product

United States

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